REACTION_CXSMILES
|
C([CH:3]1[CH2:8][CH2:7][CH2:6]C[CH:4]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)#N.[OH-:18].[K+].[CH2:20]([OH:23])[CH2:21]O>O.[OH-].[Na+]>[CH3:17][O:16][C:12]1[CH:11]=[C:10]([CH2:9][CH:4]2[CH2:3][CH2:8][CH2:7][CH2:6][CH:21]2[C:20]([OH:23])=[O:18])[CH:15]=[CH:14][CH:13]=1 |f:1.2,5.6|
|
Name
|
1-cyano-2-[(3-methoxyphenyl)methyl]-cyclohexane
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(CCCC1)CC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting mixture was washed three times with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC1C(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |